molecular formula C10H16N4 B1421831 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1250588-84-1

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1421831
CAS No.: 1250588-84-1
M. Wt: 192.26 g/mol
InChI Key: QVGLYLGPFQJIBB-UHFFFAOYSA-N
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Description

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:

  • Formation of 4-cyclopropyl-4H-1,2,4-triazole: This can be achieved by reacting hydrazine with cyclopropyl carboxylic acid or its derivatives under acidic conditions.

  • Piperidine Addition: The resulting triazole is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides or other suitable electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and heat.

  • Reduction: LiAlH4, NaBH4, and anhydrous ether.

  • Substitution: Alkyl halides, polar aprotic solvents, and elevated temperatures.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential as an anticancer agent, antiviral, and antibacterial properties.

  • Agriculture: The compound has been studied for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

  • Material Science: Its unique chemical structure makes it suitable for use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine can be compared with other triazole derivatives, such as:

  • 4H-1,2,4-triazol-3-yl cycloalkanols: These compounds are known for their antitubercular properties.

  • 1,2,4-triazole derivatives: These compounds have been studied for their anticancer and antiviral activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific structural features, such as the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable candidate for further research and development.

Properties

IUPAC Name

3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGLYLGPFQJIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=CN2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

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